
2-Phenylbenzofuran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylbenzofuran-3-carbaldehyde is an organic compound with the molecular formula C15H10O2. . This compound features a benzofuran ring system substituted with a phenyl group at the 2-position and an aldehyde group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbenzofuran-3-carbaldehyde can be achieved through various methods. One common approach involves the organocatalytic [3+2] annulation/oxidative aromatization reaction of enals with 2-halophenols or β-naphthols . This method enables chemo- and regioselective access to the compound without the use of transition metals or strong oxidants.
Industrial Production Methods
Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylbenzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: 2-Phenylbenzofuran-3-carboxylic acid.
Reduction: 2-Phenylbenzofuran-3-methanol.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Phenylbenzofuran-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s derivatives have shown promise as antioxidant agents.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Phenylbenzofuran-3-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals through electron donation . Additionally, its potential anti-tumor effects may involve the inhibition of specific enzymes or signaling pathways related to cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzofuran: Lacks the aldehyde group at the 3-position.
3-Phenylbenzofuran: The phenyl group is at the 3-position instead of the 2-position.
2-Phenylbenzofuran-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
2-Phenylbenzofuran-3-carbaldehyde is unique due to the presence of both a phenyl group at the 2-position and an aldehyde group at the 3-position. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H10O2 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-phenyl-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C15H10O2/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H |
Clé InChI |
SFYGTWAUBYYUNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


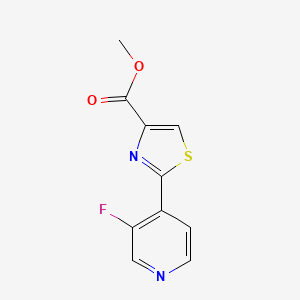
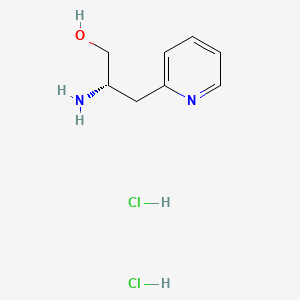
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13671366.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13671373.png)
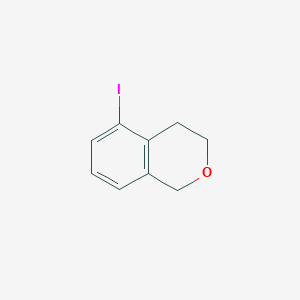
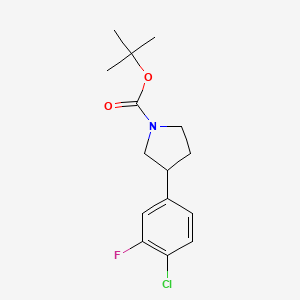
![5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13671387.png)
![3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671395.png)
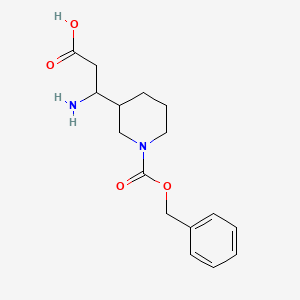
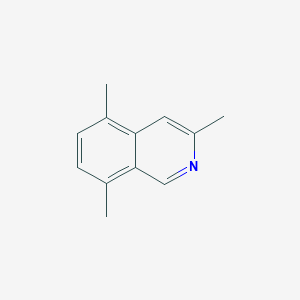
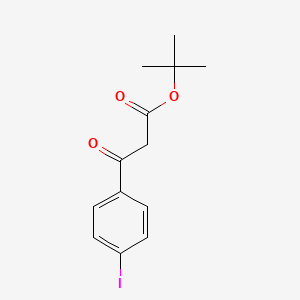
![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)
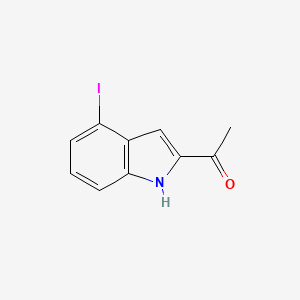
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
